Enhanced Penetration into Sputum Versus Cefotaxime in Human Pharmacokinetic Studies
In a randomized double-blind prospective study of 180 patients with acute exacerbations of chronic bronchitis, cefodizime demonstrated significantly higher penetration into sputum compared to cefotaxime. Mean sputum Cmax for cefodizime was 1.61 mg/L versus 0.62 mg/L for cefotaxime, representing a 2.6-fold higher concentration [1]. Corresponding serum Cmax values were 50.8 mg/L for cefodizime and 36.5 mg/L for cefotaxime [1].
| Evidence Dimension | Mean maximum concentration (Cmax) in sputum |
|---|---|
| Target Compound Data | 1.61 mg/L |
| Comparator Or Baseline | Cefotaxime: 0.62 mg/L |
| Quantified Difference | 2.6-fold higher (1.61 vs 0.62 mg/L) |
| Conditions | Human patients (n=180) with acute exacerbations of chronic bronchitis; randomized double-blind prospective study |
Why This Matters
Higher sputum concentrations correlate with improved antibacterial coverage at the site of respiratory infection, potentially translating to better clinical outcomes in lower respiratory tract infections.
- [1] Maesen FP, et al. Cefodizime and cefotaxime in acute exacerbations of chronic bronchitis: a randomized double-blind prospective study in 180 patients. J Antimicrob Chemother. 1992;29(3):287-93. doi: 10.1093/jac/29.3.287. PMID: 1592700. View Source
